molecular formula C10H11N3O B1517253 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1041529-30-9

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1517253
M. Wt: 189.21 g/mol
InChI Key: AQCBHISMHDHKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 1041529-30-9 . It has a molecular weight of 189.22 . The IUPAC name for this compound is 2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . It is stored at room temperature and is available in powder form .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Kavitha et al. (2016) synthesized a series of compounds including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, structurally related to 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were evaluated for antidiabetic, anti-inflammatory, and anticancer activities, indicating potential medical applications (Kavitha, Kannan, & Gnanavel, 2016).

Copper-Catalyzed Synthesis

Xu et al. (2015) developed a copper-catalyzed domino protocol for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, indicating a method for facile synthesis of compounds structurally similar to 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. This method integrates condensation, ring-opening, and decarboxylative coupling (Xu et al., 2015).

Electrosynthesis and Intramolecular Decarboxylative Coupling

In 2020, Qian et al. demonstrated an electrochemistry-based method for creating 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. This synthesis used isatins as amino-attached C1 sources, a novel approach in the field of organic synthesis (Qian et al., 2020).

Antimicrobial Activity

Refaat et al. (2004) synthesized various oxadiazoline derivatives, including compounds related to 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, and evaluated their antimicrobial activity. The study found that these compounds displayed antimicrobial properties, which could have implications for medical and pharmaceutical applications (Refaat, Moneer, & Khalil, 2004).

Antitumor Activity

Maftei et al. (2013) synthesized natural product analogs containing 1,2,4-oxadiazole rings and evaluated them for antitumor activity. The study highlighted the potential of such compounds in the development of new antitumor drugs (Maftei, Fodor, Jones, et al., 2013).

Structural Analysis

Souldozi et al. (2007) performed a structural analysis of 2-(1,3,4-oxadiazol-2-yl)aniline, confirming its structure through various spectroscopic methods and X-ray crystallography. This study provides essential data on the physical characteristics of compounds in this class (Souldozi, Ślepokura, Lis, & Ramazani, 2007).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focus , suggesting potential future directions in pharmaceutical research.

properties

IUPAC Name

2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCBHISMHDHKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 3
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.